molecular formula C21H20N4O4 B2590437 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251606-63-9

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2590437
CAS No.: 1251606-63-9
M. Wt: 392.415
InChI Key: IHPQPDYXKCMJDA-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two oxadiazole rings, each substituted with different aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution of the aromatic groups: The aromatic groups can be introduced through nucleophilic aromatic substitution reactions, where the oxadiazole ring acts as a nucleophile.

    Methylation and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate and selectivity.

    Solvents: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling the temperature and pressure to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aromatic rings or the oxadiazole rings are oxidized to form new functional groups.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated aromatics, alkylated aromatics.

Scientific Research Applications

Chemistry

    Synthesis of New Compounds: The compound can be used as a building block for the synthesis of new heterocyclic compounds with potential biological activity.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases or conditions.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Electronics:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the additional oxadiazole ring and dimethylphenyl group.

    5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole: Lacks the dimethoxyphenyl group and the second oxadiazole ring.

Uniqueness

The presence of two oxadiazole rings and the specific substitution pattern of aromatic groups make 3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole unique. This unique structure can lead to distinct chemical and physical properties, such as enhanced stability, specific electronic properties, and potential biological activity.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPQPDYXKCMJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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